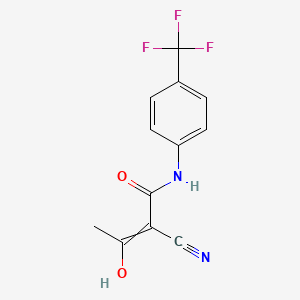

2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl)but-2-enamide

Beschreibung

Eigenschaften

IUPAC Name |

2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNUDOFZCWSZMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301043028 | |

| Record name | 2-Cyano-3-hydroxy-N-(4-trifluoromethylphenyl)crotonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108605-62-5 | |

| Record name | 2-Cyano-3-hydroxy-N-(4-trifluoromethylphenyl)crotonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108605-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyano-3-hydroxy-N-(4-trifluoromethylphenyl)crotonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

The compound 2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl)but-2-enamide , also known as Teriflunomide , has garnered attention for its biological activity, particularly in the context of inhibiting the enzyme dihydroorotate dehydrogenase (DHODH). This article examines its synthesis, molecular properties, and biological effects, supported by relevant research findings and data tables.

Molecular Properties

- Chemical Formula : C₁₂H₉F₃N₂O₂

- Molecular Weight : 270.21 g/mol

- CAS Number : 163451-81-8

- IUPAC Name : (Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide

- SMILES Notation : C\C(=C(/C#N)\C(=O)Nc1ccc(cc1)C(F)(F)F)\O

These properties indicate a complex structure that contributes to its biological interactions.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Teriflunomide has been identified as a potential inhibitor of PfDHODH , an enzyme critical for the survival of the malaria parasite Plasmodium falciparum. The binding site of PfDHODH provides a suitable target for small molecule inhibitors due to its unique structural characteristics compared to human DHODH, which allows for selective inhibition.

Case Study: Inhibition Assays

In a study evaluating various compounds, including Teriflunomide, the following results were obtained regarding their inhibitory effects on PfDHODH:

| Compound | Concentration (μM) | % Inhibition |

|---|---|---|

| Teriflunomide (2a) | 50 | 15% |

| Compound 1b | 50 | 30% |

| Compound 2c | 50 | 30% |

| Known inhibitor 3c | 50 | 19% |

These results suggest that while Teriflunomide exhibits some inhibitory activity, it is comparable to other synthesized compounds in terms of potency .

The mechanism by which Teriflunomide inhibits DHODH involves binding to the enzyme's active site. Molecular docking studies have shown that it interacts with key amino acid residues within the binding pocket, potentially forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex. This interaction is crucial for disrupting the enzymatic activity necessary for pyrimidine synthesis in the parasite.

Additional Biological Activities

Beyond its role as a DHODH inhibitor, Teriflunomide has been studied for other biological activities:

- Anti-inflammatory Effects : Research indicates that Teriflunomide may modulate immune responses, making it a candidate for treating autoimmune diseases such as multiple sclerosis.

- Antiproliferative Activity : Some studies have suggested that it can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Teriflunomide as an Immunomodulatory Agent

Teriflunomide is primarily utilized as an immunomodulatory drug for the treatment of multiple sclerosis (MS). It works by inhibiting the proliferation of activated lymphocytes, which are responsible for the autoimmune attack on myelin sheaths in MS patients. Clinical studies have demonstrated its efficacy in reducing relapse rates and slowing disease progression.

Case Study: Clinical Trials

A pivotal clinical trial (TOWER study) involving Teriflunomide showed a significant reduction in annualized relapse rates compared to placebo, highlighting its effectiveness as a long-term treatment option for MS patients .

Antiproliferative Properties

Potential in Cancer Treatment

Research indicates that Teriflunomide exhibits antiproliferative effects on various cancer cell lines. Its mechanism involves the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis, which is essential for DNA replication in rapidly dividing cells.

Data Table: Antiproliferative Activity

Research and Development

Use as a Reference Standard

Due to its structural similarity to other compounds, Teriflunomide is often used as a reference standard in analytical chemistry. It aids in the development of new drugs and formulations by providing a benchmark for comparison.

Laboratory Applications

In various studies, Teriflunomide has been utilized to validate analytical methods such as HPLC and LC-MS, ensuring accuracy and consistency in drug formulation analysis .

Environmental Studies

Toxicology Assessments

Recent studies have begun to explore the environmental impact of Teriflunomide, particularly regarding its persistence and bioaccumulation potential in aquatic systems. Understanding its environmental fate is crucial for regulatory assessments.

Environmental Data Table

| Parameter | Value |

|---|---|

| Log Kow | 3.5 |

| Water Solubility | Low (0.1 mg/L) |

| Biodegradation Rate | Moderate |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The biological and physicochemical properties of teriflunomide can be contextualized by comparing it to structurally analogous compounds. Below is a detailed analysis of key analogs, highlighting substituent effects, stereochemistry, and functional activities.

Structural Analogs and Substituent Effects

Key Observations:

Trifluoromethoxy vs. Trifluoromethyl (CF3O-TF vs. However, the stronger electron-withdrawing effect of -CF₃O may enhance metabolic resistance .

Dual Trifluoromethyl Substitution (di-CF3-TF):

- The 3,5-bis(trifluoromethyl)phenyl substituent in di-CF3-TF could improve binding affinity due to increased hydrophobic interactions and electron-withdrawing effects. However, this may also raise toxicity risks due to higher lipophilicity .

Ortho vs. Para Substituent Placement (E-Isomer): The ortho-trifluoromethyl isomer () likely exhibits steric hindrance, altering the molecule’s conformation and reducing DHODH binding efficiency compared to the para-substituted teriflunomide .

Stereochemical and Functional Comparisons

- Z vs. E Isomerism: Teriflunomide’s Z-configuration is essential for optimal DHODH inhibition. The E-isomer (e.g., ortho-CF₃ analog in ) disrupts the planar enamide structure, reducing enzyme interaction .

- Role of the Hydroxy and Cyano Groups: The 2-cyano-3-hydroxy motif is conserved across analogs. The hydroxy group participates in hydrogen bonding with DHODH’s active site, while the cyano group stabilizes the enolate intermediate during catalysis . Modifications to these groups (e.g., replacement with methyl or methoxy) abolish activity, as seen in herbicidal analogs ().

Vorbereitungsmethoden

Starting Materials and Initial Conversion

The synthesis of Teriflunomide begins with 5-methylisoxazole-4-carboxylic acid (Formula V), a commercially available precursor. The first critical step involves converting this carboxylic acid into its corresponding acyl chloride (Formula IV) using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O]. This reaction is typically conducted in aromatic hydrocarbon solvents like toluene at reflux temperatures (60–80°C), achieving near-quantitative conversion.

The acyl chloride intermediate is highly reactive and must be handled under anhydrous conditions. Patent data emphasize the superiority of thionyl chloride due to its cost-effectiveness and ease of removal via distillation. For example, a 1:1.5 molar ratio of 5-methylisoxazole-4-carboxylic acid to thionyl chloride in toluene at 70°C for 4 hours yields 98% purity of Formula IV.

Coupling with 4-(Trifluoromethyl)Aniline

The acyl chloride (Formula IV) is subsequently reacted with 4-(trifluoromethyl)aniline (Formula III) in a biphasic solvent system to form N-(4′-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide (Formula II, Leflunomide). This step employs inorganic bases like cesium carbonate (Cs₂CO₃) or sodium hydroxide (NaOH) to deprotonate the aniline and facilitate nucleophilic acyl substitution.

A representative protocol uses ethyl methyl ketone (EMK) and water as the biphasic medium, with Cs₂CO₃ as the base at 25–30°C. The reaction achieves >95% conversion within 2 hours, as confirmed by HPLC. The biphasic system enhances interfacial contact between the organic and aqueous phases, minimizing side reactions such as hydrolysis of the acyl chloride.

Ring-Opening and Tautomerization

The final step involves base-mediated ring-opening of the isoxazole moiety in Formula II to generate the α-cyano-β-hydroxyenamide structure of Teriflunomide (Formula I). This is achieved using aqueous sodium hydroxide (NaOH) in a mixture of methanol and water at 50–55°C. The reaction proceeds via nucleophilic attack on the isoxazole ring, followed by tautomerization to stabilize the conjugated enolamide system.

Crucially, this step is performed without isolating Formula II , which streamlines the process and reduces impurity formation. For instance, Example 5 of US Patent 20180170859 reports a 94% yield of Teriflunomide with 99.38% purity after acidification with HCl and crystallization.

Optimization of Reaction Conditions

Solvent Systems and Temperature Control

The choice of solvent significantly impacts reaction efficiency and purity. Key findings include:

The use of aromatic hydrocarbons in the acyl chloridation step minimizes side reactions, while polar aprotic solvents like EMK enhance solubility during coupling.

Catalytic and Stoichiometric Considerations

-

Chlorinating Agents : Thionyl chloride is preferred over oxalyl chloride due to lower cost and easier byproduct removal.

-

Bases : Cs₂CO₃ outperforms Na₂CO₃ or K₂CO₃ in biphasic systems, likely due to its higher solubility in polar solvents.

-

Molar Ratios : A 1:1.1 ratio of Formula IV to Formula III prevents excess aniline from contaminating the product.

Purification and Crystallization Techniques

Acidification and Filtration

After the ring-opening step, the reaction mixture is acidified to pH 2–3 using 5N HCl , precipitating Teriflunomide as a crystalline solid. Filtration through a Celite® bed removes residual impurities, yielding a crude product with >99% AUC (area under the curve) purity by HPLC.

Recrystallization

The crude product is further purified via recrystallization from acetonitrile-water (3:1 v/v) or methanol-water (2:1 v/v). These solvent systems optimize crystal lattice formation, producing a monomorphic crystalline form with a melting point of 230–232°C (DSC data).

Table 2: Crystallization Conditions and Outcomes

| Solvent System | Purity (%) | Crystal Habit |

|---|---|---|

| Acetonitrile-water | 99.85 | Needle-like, monoclinic |

| Methanol-water | 99.72 | Prismatic, orthorhombic |

Analytical Characterization

Spectroscopic Validation

Thermal and Diffraction Analysis

-

PXRD : Peaks at 2θ = 10.2°, 15.7°, 20.4°, and 25.9° confirm the crystalline form.

-

DSC : A sharp endotherm at 231°C corresponds to the melting point.

Industrial-Scale Adaptations

Telescoped Synthesis

Modern processes eliminate the isolation of Leflunomide (Formula II) , reducing processing time by 40% and minimizing exposure to hygroscopic intermediates. This "telescoped" approach is facilitated by in-line HPLC monitoring to ensure reaction completion before proceeding to the next step .

Q & A

Q. What computational approaches predict teriflunomide’s interactions with cytochrome P450 enzymes to assess drug-drug interaction risks?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.